molecular formula C8H18ClNO2 B580277 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride CAS No. 884535-06-2

4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride

Cat. No. B580277
M. Wt: 195.687
InChI Key: QBDFVBSGCWGISC-UHFFFAOYSA-N
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Patent
US07947690B2

Procedure details

A mixture of 1-tert-butoxycarbonyl-4-(3-hydroxypropyl)piperidin-4-ol and 4M HCl-dioxane solution was stirred at ambient temperature for 3.5 hours to yield 4-(3-hydroxypropyl)piperidin-4-ol hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][CH2:16][CH2:17][OH:18])([OH:14])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:19].O1CCOCC1>>[ClH:19].[OH:18][CH2:17][CH2:16][CH2:15][C:11]1([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
Cl.OCCCC1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.